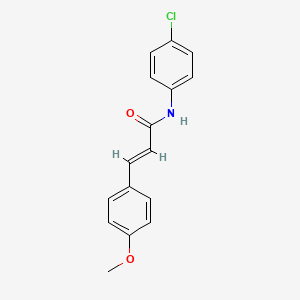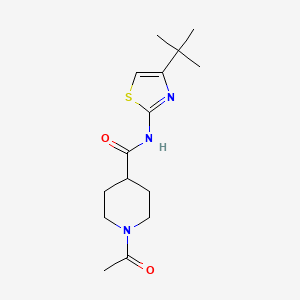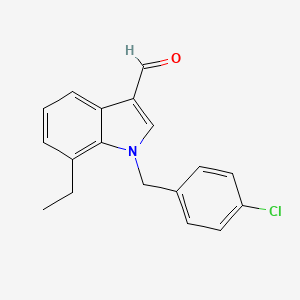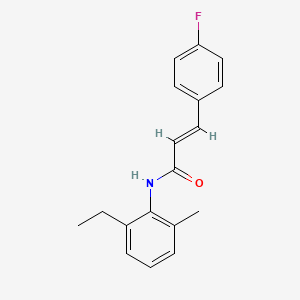
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has shown significant potential in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has been found to be effective in the treatment of various types of cancer.
作用機序
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide selectively inhibits the protein kinase BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, which are a type of immune cell that can become cancerous in certain conditions. By inhibiting BTK, 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide can block the BCR signaling pathway and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer treatments. It has also been found to have minimal toxicity in normal cells and tissues.
実験室実験の利点と制限
One of the main advantages of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also been found to be effective in inhibiting the growth and survival of cancer cells that are resistant to other treatments. However, there are also some limitations to the use of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide in lab experiments. Its efficacy may vary depending on the type of cancer and the genetic profile of the cancer cells. It may also have different effects in vivo compared to in vitro.
将来の方向性
There are several future directions for the research and development of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. One direction is to investigate its efficacy in combination with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is to explore its potential in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to understand the mechanisms of resistance to 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide and to develop strategies to overcome it.
合成法
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide involves several steps, including the reaction of 3-cyanoindole with 4-fluoroaniline to form 2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide. The reaction is catalyzed by a palladium catalyst and takes place in the presence of a base. The final product is purified using column chromatography.
科学的研究の応用
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide has been extensively studied in preclinical models of cancer and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to be effective in inhibiting the growth and survival of cancer cells and has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-13-5-7-14(8-6-13)20-17(22)11-21-10-12(9-19)15-3-1-2-4-16(15)21/h1-8,10H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLBDRRZFYKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)



![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)



